Regiochemical Fidelity: 5-Sulfonic Acid Isomer Versus 6- and 7-Sulfonic Acid Positional Isomers
The 5-sulfonic acid regioisomer of 2-phenylindole (CAS 27391-34-0) is the exclusive product obtained when the hydrazone derived from p-phenylhydrazine-sulphonic acid and acetophenone is subjected to ZnCl2-mediated Fischer indolization at 150–200 °C [1]. Under identical condensing conditions, the meta-substituted hydrazone precursor yields the 6-sulfonic acid isomer, and the ortho-substituted precursor yields the 7-sulfonic acid isomer [1]. This regiospecificity is constitutionally encoded in the starting material and cannot be altered by reaction conditions, meaning that procurement of the correct CAS number is the sole determinant of receiving the 5-substituted isomer rather than a positional isomer with divergent reactivity in electrophilic substitution, coupling, or salt-forming reactions.
| Evidence Dimension | Regiochemical identity of sulfonic acid substitution on the indole ring |
|---|---|
| Target Compound Data | 2-Phenylindole-5-sulfonic acid (sulfonic acid at C-5 of indole); synthesized from p-phenylhydrazine-sulphonic acid hydrazone with ZnCl2 at 150–200 °C |
| Comparator Or Baseline | 2-Phenylindole-6-sulfonic acid (from m-phenylhydrazine-sulphonic acid); 2-Phenylindole-7-sulfonic acid (from o-phenylhydrazine-sulphonic acid); both synthesized under identical ZnCl2 conditions |
| Quantified Difference | Constitutional isomerism; no interconversion possible. Each isomer requires a different phenylhydrazine-sulphonic acid starting material. |
| Conditions | Fischer indole synthesis with ZnCl2 condensing agent at 150–200 °C, as described in US1866956A Examples 1–3 [1] |
Why This Matters
Procurement of the correct regioisomer is critical because positional isomers are distinct chemical entities with non-interchangeable reactivity; the 5-sulfonic acid cannot be substituted with 6- or 7-isomers without altering all downstream chemistry.
- [1] US Patent US1866956A. (1932). Phenyl-indol-sulphonic acids. United States Patent Office. Example 3 specifically describes formation of 2-phenylindol-5-sulphonic acid from p-phenylhydrazine-sulphonic acid and acetophenone. Retrieved from https://patents.google.com/patent/US1866956A/en View Source
